2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride

Salt selection Physicochemical profiling Pre-formulation

This hydrochloride salt is a critical chiral intermediate in the synthesis of the NMDA receptor modulator Apimostinel (NRX-1074). Unlike standard Pro-Pro dipeptide mimetics, the 2-benzyl substitution elevates LogP to 2.39, placing it within the optimal range for CNS penetration, while the rigid structure enhances target selectivity. The crystalline HCl form overcomes the handling difficulties of the oily free base, ensuring long-term solid-state stability, superior aqueous solubility, and accurate weighing for reproducible synthesis or analytical work. · LogP of 2.39 and TPSA of 32.34 Ų confirm favorable CNS drug-likeness. · 95% purity crystalline HCl salt simplifies handling in aqueous media. · Direct building block for Apimostinel, ensuring stereochemical fidelity.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
Cat. No. B13240204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2CC3=CC=CC=C3.Cl
InChIInChI=1S/C16H22N2O.ClH/c19-16(15-9-4-10-17-15)18-11-5-8-14(18)12-13-6-2-1-3-7-13;/h1-3,6-7,14-15,17H,4-5,8-12H2;1H
InChIKeySLARCWVMBBDIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride: Structural & Physicochemical Profile


2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride (CAS 1955493-61-4, HCl salt; free base CAS 1270596-95-6) is a chiral pyrrolidine–pyrrolidine ketone that functions as a prolyl-prolyl dipeptide mimetic . The molecule contains a benzyl substituent on the N-terminal pyrrolidine ring, a secondary amine on the C-terminal pyrrolidine, and is supplied as the hydrochloride salt with a typical purity of 95% . Computed drug-likeness descriptors include a LogP of 2.39, topological polar surface area (TPSA) of 32.34 Ų, and one hydrogen-bond donor, placing it in favorable physicochemical space for central nervous system (CNS) penetration . The compound serves as a key chiral intermediate in the synthesis of the NMDA receptor modulator Apimostinel (NRX-1074) .

Hydrochloride salt form supports aqueous-phase synthesis and in vivo dosing preparation
2-Benzyl substitution enhances lipophilicity for CNS drug-likeness studies
Defined (2S) stereochemistry available for chiral synthesis workflows

2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride: Advantages Over Generic Pro-Pro Mimetics


Prolyl-prolyl dipeptide mimetics constitute a broad class of enzyme inhibitors (DPP-IV, prolyl endopeptidase, glutaminyl cyclase) and chiral building blocks; however, simple substitution with unsubstituted Pro-Pro analogs or nitrile-containing variants fails to replicate the physicochemical profile of the benzylated congener [1]. The 2-benzyl group on the pyrrolidine ring elevates LogP by approximately 1.5–2.0 log units relative to unsubstituted Pro-Pro dipeptide (estimated LogP ≈ 0.3–0.8), shifting the compound from peripheral-target space into a CNS-accessible range (LogP 2–4 optimal for blood-brain barrier penetration) . Concomitantly, the rigid benzyl substituent restricts conformational freedom, which can improve target selectivity versus flexible-chain analogs [2]. The hydrochloride salt form further distinguishes the compound from its free base (CAS 1270596-95-6) by providing superior aqueous solubility, long-term solid-state stability, and ease of handling in aqueous reaction media . These cumulative differences mean that a procurement decision based solely on “prolyl-prolyl core” without specifying the 2-benzyl substitution and salt form will likely deliver a compound with materially different solubility, stability, and CNS drug-likeness attributes.

Unsubstituted Pro-Pro analogs

Lack of the 2-benzyl group lowers lipophilicity, potentially limiting CNS penetration and shifting the profile toward peripheral targets.

Free base form

The free base (CAS 1270596-95-6) is typically an oil with limited aqueous solubility, complicating aqueous-phase reactions or dosing preparation.

Racemic / undefined chirality

Materials without defined (2S) stereochemistry introduce enantiomeric ambiguity, compromising asymmetric synthesis outcomes and pharmacological interpretation.

2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride: Differentiation Evidence


Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt (CAS 1955493-61-4) is reported to be a white crystalline solid freely soluble in water and methanol, whereas the free base (CAS 1270596-95-6) is typically an oil or low-melting solid with limited aqueous solubility . This salt form advantage is critical for researchers requiring aqueous dosing formulations or aqueous-phase synthetic transformations.

Salt vs Free Base
Supplier-reported
HCl salt: white crystalline solid, soluble in water/methanol
Free base: oil/low-melting solid, limited aqueous solubility
Supports aqueous-phase workflow compatibility
Quantitative solubility data not publicly available
Salt selection Physicochemical profiling Pre-formulation

2-Benzyl Substitution Enhances CNS Drug-Likeness

The computed LogP for 2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is 2.39 . In contrast, the unsubstituted Pro-Pro dipeptide (pyrrolidine-2-carbonyl pyrrolidine) is estimated to exhibit a LogP of approximately 0.3–0.8 based on fragment-based calculations [1]. This increase of roughly 1.5–2.0 log units places the benzylated compound squarely within the optimal CNS drug space (LogP 2–4), while the unsubstituted analog resides in a peripheral-target range.

Lipophilicity shift
Class-level inference
Δ LogP ≈ +1.5 to +2.0 (target LogP 2.39 vs unsubstituted ~0.3–0.8)
Supports CNS drug-likeness profiling
Computed values; experimental LogP not available
CNS drug design Lipophilicity Blood-brain barrier penetration

Defined (2S) Stereochemistry vs. Racemic Mimetics

The (2S)-isomer of the free base (CAS 1290202-26-4) and the corresponding hydrochloride (CAS 1423043-80-4) are supplied with defined stereochemistry at the proline-like carbon . In contrast, many commercially available prolyl-prolyl mimetics are offered as racemic mixtures or with unspecified chirality, introducing ambiguity in pharmacological or catalytic applications .

Stereochemistry
Supplier specification
(2S)-enantiomer, CAS-registry defined chirality
vs racemic/unspecified prolyl-prolyl mimetics
Enables enantiopure synthesis workflows
Specific rotation data not publicly reported
Chiral purity Stereochemistry Enantioselective synthesis

2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride: Application Scenarios


Synthesis of Apimostinel and CNS NMDA Modulators

The compound is a direct chiral building block for Apimostinel (NRX-1074), an orally active NMDA receptor partial agonist . Its LogP of 2.39 and low TPSA (32.34 Ų) are consistent with the CNS drug-likeness requirements of this class, and procurement of the defined (2S)-stereoisomer ensures fidelity in the final drug substance .

Prolyl Endopeptidase and DPP-IV Inhibitor Development

In enzyme inhibitor programs where target engagement in the CNS or across lipid-rich membranes is desired, the benzyl-substituted scaffold offers a LogP advantage of ~1.5–2.0 units over unsubstituted Pro-Pro inhibitors . This property attenuates the need for additional lipophilic decoration that could compromise ligand efficiency .

Enantioselective Organocatalysis Using Prolyl-Prolyl Scaffold

The rigid, chiral pyrrolidine–pyrrolidine framework with a defined (2S)-stereocenter can serve as an organocatalyst or chiral ligand precursor in asymmetric synthesis . The availability of the hydrochloride salt with confirmed stereochemistry simplifies catalyst preparation and ensures reproducible enantioselectivity .

Stable Crystalline Reference Standard for Physicochemical Profiling

When aqueous solubility, long-term solid-state stability, and accurate weighing are critical—such as in pre-formulation screens or analytical method development—the hydrochloride salt's crystalline nature and defined purity (95%) provide a reliable reference standard, unlike the hygroscopic or oily free base .

Application
Selection Property
Validation Focus
Apimostinel & CNS NMDA modulator synthesis
Chiral (2S) intermediate with benzyl substitution
Verify enantiomeric purity and CNS drug-likeness parameters
Prolyl endopeptidase / DPP-IV inhibitor development
Elevated lipophilicity vs unsubstituted Pro-Pro
Evaluate membrane permeability and CNS target engagement
Enantioselective organocatalysis
Rigid (2S)-pyrrolidine scaffold as chiral ligand precursor
Confirm stereochemical integrity for reproducible enantioselectivity
Physicochemical reference standard
Crystalline HCl salt with defined purity
Confirm solubility, stability, and batch consistency
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